3,7-Dimethyl-benzofuran-2-carboxylic acid

Description

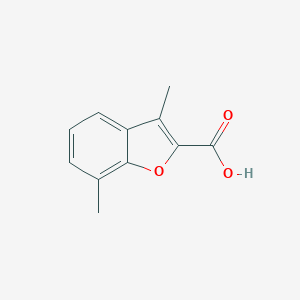

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEJSYJMMRPGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390336 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-24-6 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dimethyl-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this moiety are ubiquitous in nature and have been shown to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1] The derivatization of the benzofuran ring, particularly with a carboxylic acid function at the 2-position, provides a versatile handle for the synthesis of a multitude of more complex molecules, such as esters and amides, further expanding the accessible chemical space for drug discovery and development.[2] This guide provides a detailed exploration of the chemical properties of a specific derivative, 3,7-Dimethyl-benzofuran-2-carboxylic acid, offering insights into its structure, synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

3,7-Dimethyl-benzofuran-2-carboxylic acid possesses the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . The structure is characterized by a central benzofuran core with methyl groups at the 3- and 7-positions and a carboxylic acid group at the 2-position.

| Property | Value | Source |

| CAS Number | 16817-24-6 | Alfa Chemistry[3] |

| Molecular Formula | C₁₁H₁₀O₃ | Alfa Chemistry[3] |

| Molecular Weight | 190.20 g/mol | Sigma-Aldrich[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich[4] |

Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid: A Proposed Pathway

The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods. A classical and effective approach is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin in the presence of a base.[5] Below is a proposed synthetic workflow for 3,7-Dimethyl-benzofuran-2-carboxylic acid based on this established methodology.

Experimental Protocol: Proposed Synthesis via Perkin Rearrangement

Step 1: Synthesis of 4,8-Dimethylcoumarin (the Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylphenol and ethyl acetoacetate.

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, to the mixture while cooling in an ice bath to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice-water. The solid product, 4,8-dimethylcoumarin, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Halogenation of 4,8-Dimethylcoumarin

-

Reaction Setup: Dissolve the synthesized 4,8-dimethylcoumarin in a suitable solvent such as acetic acid or carbon tetrachloride in a round-bottom flask.

-

Halogenating Agent: Add a halogenating agent, for example, N-bromosuccinimide (NBS) for bromination, to the solution.

-

Initiation: The reaction can be initiated by light (photobromination) or a radical initiator like AIBN.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude 3-halo-4,8-dimethylcoumarin can be purified by column chromatography.

Step 3: Perkin Rearrangement to 3,7-Dimethyl-benzofuran-2-carboxylic acid

-

Base Hydrolysis: Dissolve the 3-halo-4,8-dimethylcoumarin in an alcoholic solution of a strong base, such as sodium hydroxide in ethanol.

-

Reflux: Heat the mixture to reflux. The hydroxide ion will attack the lactone, leading to ring opening.

-

Intramolecular Cyclization: The resulting phenoxide will undergo an intramolecular nucleophilic substitution to form the furan ring, expelling the halide ion.

-

Acidification: After the rearrangement is complete (monitored by TLC), cool the reaction mixture and acidify it with a mineral acid like hydrochloric acid. This will protonate the carboxylate to give the final carboxylic acid.

-

Isolation and Purification: The product, 3,7-Dimethyl-benzofuran-2-carboxylic acid, will precipitate out of the acidic solution. Collect the solid by filtration, wash with water, and purify by recrystallization.

Caption: Key reaction pathways for 3,7-Dimethyl-benzofuran-2-carboxylic acid.

Potential Applications and Biological Activity

While specific biological studies on 3,7-Dimethyl-benzofuran-2-carboxylic acid are limited in the public domain, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. These compounds have been investigated for their:

-

Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. [1]* Antimicrobial and Antifungal Properties: The benzofuran scaffold is a common feature in compounds with potent activity against bacteria and fungi. [2]* Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents. [1] The presence of the methyl groups and the carboxylic acid functionality on 3,7-Dimethyl-benzofuran-2-carboxylic acid makes it an attractive candidate for further investigation and derivatization in the context of drug discovery programs targeting these and other diseases.

Safety and Handling

Specific safety data for 3,7-Dimethyl-benzofuran-2-carboxylic acid is not available. However, based on the general properties of aromatic carboxylic acids and benzofuran derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures for chemical contact.

Conclusion

3,7-Dimethyl-benzofuran-2-carboxylic acid is a member of the scientifically significant benzofuran class of compounds. While detailed experimental data for this specific molecule is sparse, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. The proposed synthetic route via the Perkin rearrangement offers a viable method for its preparation, and its predicted reactivity and spectroscopic properties provide a foundation for future research and development. Further investigation into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1583. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. 2021;60B(5):767-773. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. 2012;53(26):3319-3321. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. tdcommons.org [tdcommons.org]

- 3. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

Physical characteristics of 3,7-Dimethyl-benzofuran-2-carboxylic acid solid form

An In-depth Technical Guide to the Solid-State Characterization of 3,7-Dimethyl-benzofuran-2-carboxylic Acid

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

In modern pharmaceutical development, the journey from a promising chemical entity to a safe and effective drug product is profoundly influenced by its solid-state properties. The physical form of an Active Pharmaceutical Ingredient (API) governs its stability, solubility, and bioavailability—three pillars that determine therapeutic success.[1][2] Benzofuran derivatives, a class of heterocyclic compounds, are central pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[3] This guide focuses on 3,7-Dimethyl-benzofuran-2-carboxylic acid , a specific member of this class, for which a thorough understanding of its solid-state characteristics is paramount for any potential development.

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can lead to significant differences in physicochemical properties.[2] An uncharacterized or unstable polymorphic form can undergo transformation during manufacturing or storage, altering the drug's performance and potentially compromising patient safety. Therefore, a comprehensive solid-state characterization is not merely a perfunctory step but a foundational requirement for robust formulation design, process control, and regulatory compliance.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a systematic approach to fully characterize the solid-state properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid. We will detail the necessary experimental protocols, explain the rationale behind each analytical choice, and provide a framework for interpreting the resulting data to build a complete physicochemical profile.

Compound Identity and Molecular Properties

The first step in any characterization is to confirm the identity and fundamental properties of the molecule. Based on available data, the core attributes of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,7-Dimethylbenzofuran-2-carboxylic acid | - |

| CAS Number | 16817-24-6 | [4] |

| Molecular Formula | C₁₁H₁₀O₃ | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| Chemical Structure | [4] |

Note: While the IUPAC name is presented as per the user's topic, it is important to note that isomeric structures exist, such as 2,7-Dimethylbenzofuran-3-carboxylic acid.[5] Confirmation via spectroscopic methods is essential.

Part 1: Thermal and Crystallographic Characterization

The thermal behavior and crystalline nature of an API are intrinsically linked. These properties are fundamental to identifying the most stable solid form for development.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][6] For a crystalline API, DSC is indispensable for determining the melting point, which is a key indicator of purity. Furthermore, it is a primary tool for screening for polymorphs, as different crystalline forms will exhibit distinct melting points and may show solid-solid phase transitions prior to melting.[2] An amorphous form, lacking a defined crystal lattice, will show a glass transition (a change in heat capacity) rather than a sharp melting peak.

-

Sample Preparation: Accurately weigh 2-5 mg of 3,7-Dimethyl-benzofuran-2-carboxylic acid solid into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any mass loss due to sublimation. Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm indicates the melting point. The presence of multiple peaks or transitions before the final melt could signify polymorphism or the presence of solvates.

Based on analogous structures, a distinct thermal profile is anticipated. The parent compound, benzofuran-2-carboxylic acid, has a melting point of 193-196 °C.[7] A similarly substituted compound, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, melts at 212–214 °C.[3] Therefore, 3,7-Dimethyl-benzofuran-2-carboxylic acid is expected to be a high-melting-point solid, likely in the 180-220 °C range. A sharp peak (<2 °C width) would suggest high purity.

X-Ray Powder Diffraction (XRPD) for Crystal Structure Fingerprinting

Expertise & Causality: XRPD is the definitive technique for solid-state characterization of pharmaceuticals.[8] Every crystalline solid has a unique crystal lattice that diffracts X-rays in a reproducible pattern, or "fingerprint." This allows for the unambiguous identification of different polymorphs, which, despite having the same chemical composition, can have vastly different crystal packing and thus different physical properties. XRPD also distinguishes crystalline material (sharp peaks) from amorphous material (a broad halo).

-

Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the solid sample with a mortar and pestle to ensure random crystal orientation and a consistent particle size.

-

Mounting: Pack the powdered sample into a flat sample holder, ensuring the surface is smooth and level with the holder's surface.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition:

-

Use a standard X-ray source, typically Copper Kα (Cu Kα) radiation.

-

Scan the sample over a defined angular range, for example, from 2° to 40° 2θ (two-theta).

-

Set an appropriate step size (e.g., 0.02° 2θ) and scan speed to ensure good peak resolution and signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions (in ° 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal form.

Part 2: Spectroscopic and Solubility Characterization

Spectroscopy provides confirmation of the molecular structure, while solubility is a direct measure of how the API will behave in a physiological environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. For 3,7-Dimethyl-benzofuran-2-carboxylic acid, the key functional groups are the carboxylic acid (O-H and C=O bonds), the aromatic system, and the ether linkage in the furan ring. While primarily used for structural confirmation, subtle shifts in vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹), can also help differentiate between polymorphs due to different intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 | C=O Stretch (strong, sharp) | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ether / Carboxylic Acid |

| 900 - 675 | C-H Bending | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful method for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For initial characterization, solution-state NMR is used to confirm that the correct molecule has been synthesized. Solid-state NMR (ssNMR) can be employed later to study the conformation and packing of molecules within the crystal lattice, which can differ between polymorphs.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| > 10 | Singlet (broad) | 1H | H -OOC (Carboxylic Acid) |

| 7.5 - 6.8 | Multiplet | 3H | Ar-H (Benzene Ring) |

| ~2.5 | Singlet | 3H | Ar-CH ₃ (at C7) |

| ~2.4 | Singlet | 3H | Furan-CH ₃ (at C3) |

Aqueous Solubility Determination

Expertise & Causality: The aqueous solubility of an API is a critical determinant of its oral bioavailability.[3] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Benzofuran derivatives are often poorly soluble in water, which can limit their therapeutic application.[3] Determining solubility in buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) is essential for predicting in vivo behavior.

-

System Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid 3,7-Dimethyl-benzofuran-2-carboxylic acid to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, filter the suspension through a 0.45 µm filter or centrifuge to separate the solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Sources

- 1. Benzofuran-2-carboxylic acid (CAS 496-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. mt.com [mt.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16817-24-6|3,7-Dimethylbenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 2,7-Dimethylbenzofuran-3-carboxylic Acid | C11H10O3 | CID 177812778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 8. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Substituted Benzofuran Carboxylic Acids

Introduction

The benzofuran scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic and structural properties confer upon its derivatives a remarkable promiscuity for biological targets, leading to a wide array of pharmacological activities. Among the diverse classes of benzofuran derivatives, those bearing a carboxylic acid moiety have garnered significant attention. The carboxylic acid group, a versatile functional handle, not only enhances solubility and modulates pharmacokinetic properties but also serves as a critical pharmacophore for interaction with various biological receptors. This guide provides an in-depth exploration of the discovery, natural origins, and seminal synthetic strategies for substituted benzofuran carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of their discovery, uncover their prevalence in nature, and dissect key synthetic methodologies, emphasizing the rationale behind experimental design.

Part 1: The Genesis of a Scaffold - Historical Discovery and Early Syntheses

The story of benzofuran is intrinsically linked to the early days of coal tar chemistry in the 19th century. Initially isolated from coal tar, the parent compound, benzofuran (also known as coumarone), was identified as a constituent of this complex mixture of aromatic compounds. However, the journey to its carboxylic acid derivatives involved a series of elegant synthetic endeavors that laid the groundwork for modern heterocyclic chemistry.

One of the earliest and most notable syntheses of a benzofuran carboxylic acid is the Perkin reaction , historically used for the synthesis of coumarins, which are isomers of benzofuran-2-carboxylic acid. A modification of this reaction, starting from salicylaldehyde and bromoacetic acid, provided a route to coumarilic acid (benzofuran-2-carboxylic acid). This reaction proceeds through the formation of an intermediate phenoxyacetic acid, followed by an intramolecular condensation.

Another foundational method was developed by Fittig and Tollens . Their work on the condensation of sodium salts of phenols with α-halo ketones or esters provided a general route to substituted benzofurans. By employing an α-halo ester, this approach could be adapted to synthesize benzofuran carboxylic acid esters, which could then be hydrolyzed to the corresponding carboxylic acids. These early methods, while historically significant, often required harsh reaction conditions and offered limited scope for substitution patterns. Nevertheless, they were instrumental in establishing the fundamental reactivity of the phenolic and furanoid precursors, paving the way for the development of more sophisticated and versatile synthetic strategies.

Part 2: Nature's Blueprint - Benzofuran Carboxylic Acids from Natural Sources

Nature, the quintessential combinatorial chemist, has long utilized the benzofuran scaffold to generate a diverse array of bioactive secondary metabolites. While the occurrence of the parent benzofuran ring is widespread, the presence of benzofuran carboxylic acids is more selective, often found in fungi and certain plant families. These natural products have served as invaluable lead compounds and sources of inspiration for the design of novel therapeutic agents.

One notable example is 5-benzofuran carboxylic acid-6-formyl methyl ester , isolated from the fungus Aspergillus niger grown on a medium containing an extract of Morinda citrifolia (noni) leaves.[1][2] This discovery highlights the role of microorganisms in the biosynthesis of functionalized benzofurans. Fungi, in particular, are a rich source of polyketide-derived aromatic compounds, and the biosynthetic pathways leading to benzofurans often involve complex cyclization and oxidation reactions.

In the plant kingdom, while benzofuran derivatives are abundant, those possessing a carboxylic acid are less common. However, precursors and related structures are found. For instance, the biosynthesis of certain phytoalexins, such as vignafuran , is thought to proceed through intermediates that could potentially be oxidized to carboxylic acids. The study of these biosynthetic pathways provides valuable insights into the enzymatic machinery that constructs this privileged scaffold.

The isolation and structural elucidation of these natural products have been pivotal in driving synthetic efforts and exploring the pharmacological potential of this compound class. The following table summarizes some examples of naturally occurring benzofuran derivatives, some of which are carboxylic acids or their close relatives.

| Compound Name | Natural Source | Biological Activity/Significance |

| 5-benzofuran carboxylic acid-6-formyl methyl ester | Aspergillus niger | Antifungal properties[1][2] |

| Eupomatenoids | Eupomatia species (plants) | Lignan-type natural products with various bioactivities. While not carboxylic acids themselves, their biosynthesis provides a template for related structures. |

| Moracins | Morus alba (Mulberry) | Phytoalexins with antimicrobial activity. Their biosynthesis is linked to stilbene precursors. |

| Aflatoxins | Aspergillus species (fungi) | While highly toxic mycotoxins, their complex polyketide biosynthesis involves a dihydrofuran moiety fused to a coumarin, showcasing related biosynthetic machinery.[3][4][5][6][7] |

Part 3: The Chemist's Toolkit - Modern Synthetic Strategies

The demand for structurally diverse substituted benzofuran carboxylic acids in drug discovery has spurred the development of numerous innovative and efficient synthetic methodologies. These modern approaches offer greater control over regioselectivity and functional group tolerance compared to the classical methods. This section will detail some of the most influential and widely adopted strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of benzofurans. The ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions has made it a cornerstone of modern organic synthesis.

A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by a cyclization step. The resulting 2-substituted benzofuran can be designed to contain a precursor to a carboxylic acid.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran-3-carboxylic Acid Derivative

-

Step 1: Sonogashira Coupling. To a solution of 2-iodophenol (1.0 mmol) and ethyl propiolate (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Step 2: Reaction Execution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Step 3: Work-up and Cyclization. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. The crude product can often be cyclized directly. For the intramolecular cyclization to the benzofuran, a base such as potassium carbonate or a palladium catalyst in the presence of a suitable ligand can be employed.

-

Step 4: Hydrolysis. The resulting ethyl benzofuran-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide or lithium hydroxide in a mixture of THF and water.

-

Step 5: Purification. The final product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling. Palladium facilitates the oxidative addition to the aryl iodide, while copper promotes the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.

-

Solvent and Base: Triethylamine serves as both a solvent and a base to neutralize the HI generated during the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

Logical Relationship Diagram: Palladium-Catalyzed Synthesis

Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the synthesis of benzofurans. A particularly elegant approach involves the intramolecular C-O bond formation of an ortho-halocinnamic acid derivative.

Experimental Protocol: Copper-Catalyzed Synthesis of Benzofuran-2-carboxylic Acid

-

Step 1: Starting Material Preparation. ortho-Bromocinnamic acid is readily prepared from ortho-bromobenzaldehyde via a Knoevenagel or Wittig-type reaction.

-

Step 2: Cyclization Reaction. To a solution of ortho-bromocinnamic acid (1.0 mmol) in a high-boiling polar aprotic solvent such as DMF or DMSO, add a copper(I) catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Step 3: Reaction Execution. Heat the reaction mixture at a high temperature (e.g., 100-140 °C) under an inert atmosphere until the reaction is complete.

-

Step 4: Work-up and Purification. After cooling to room temperature, acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are effective catalysts for Ullmann-type C-O bond formation.

-

Ligand: The ligand, such as L-proline or 1,10-phenanthroline, is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.

-

Base: The base is required to deprotonate the carboxylic acid and facilitate the intramolecular nucleophilic attack of the carboxylate onto the aryl halide.

-

High Temperature: These reactions often require elevated temperatures to overcome the activation energy for the C-O bond formation.

Logical Relationship Diagram: Copper-Catalyzed Synthesis

One-Pot and Tandem Reactions

In the quest for more efficient and sustainable synthetic methods, one-pot and tandem reactions have gained prominence. These strategies minimize waste, reduce purification steps, and improve overall yield by combining multiple transformations in a single reaction vessel.

A notable example is the one-pot synthesis of benzofurans from phenols and α-halo ketones, followed by functionalization. For the synthesis of carboxylic acid derivatives, a tandem reaction involving an initial benzofuran formation followed by a carboxylation step can be envisioned.

Part 4: Biological Significance and Therapeutic Applications

Substituted benzofuran carboxylic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their ability to interact with a diverse range of biological targets stems from their rigid, planar structure and the presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, as well as a metal chelator.

Key Therapeutic Areas:

-

Anticancer Agents: Many benzofuran carboxylic acid derivatives have demonstrated potent anticancer activity. For example, they have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers.[3][8] Inhibition of Pim-1 leads to the induction of apoptosis in cancer cells.

-

Antifungal and Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic antifungal compounds. Substituted benzofuran carboxylic acids have shown promising activity against various fungal pathogens, including Candida species.[1]

-

Anti-inflammatory Agents: Certain benzofuran carboxylic acids have been explored for their anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

-

Carbonic Anhydrase Inhibitors: Benzofuran-based carboxylic acids have been identified as inhibitors of carbonic anhydrases, enzymes that are involved in various physiological processes, including pH regulation and fluid secretion. Their inhibition has therapeutic implications for conditions such as glaucoma and certain types of cancer.

Signaling Pathway Modulation: Inhibition of Pim-1 Kinase

The following diagram illustrates the simplified signaling pathway affected by a benzofuran carboxylic acid-based Pim-1 inhibitor.

Conclusion

Substituted benzofuran carboxylic acids represent a privileged class of molecules with a rich history and a vibrant future in medicinal chemistry. From their origins in the crucible of early organic synthesis and their selective presence in nature's pharmacopeia to the sophisticated catalytic methods that now enable their facile construction, the journey of this scaffold is a testament to the enduring synergy between natural product discovery and synthetic innovation. As our understanding of the molecular basis of disease deepens, the versatility and biological relevance of substituted benzofuran carboxylic acids will undoubtedly continue to inspire the development of the next generation of therapeutic agents. The in-depth technical understanding of their discovery, origins, and synthesis provided in this guide is intended to empower researchers to further unlock the potential of this remarkable molecular architecture.

References

-

Eldehna, W. M., Nocentini, A., Elsayed, Z. M., Al-Warhid, T., Aljaeed, N., Alotaibi, O. J., Al-Sanea, M. M., Abdel-Aziz, H. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]

-

Miao, Y.-h., Hu, Y.-h., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]

-

(2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]

-

Siddiqui, B. S., Ismail, F. A. S., Gulzar, T., & Begum, S. (2003). Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves. Natural Product Research, 17(5), 355–360. [Link]

-

Yu, J., & Moghaddam, M. F. (2012). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins, 4(8), 608–633. [Link]

-

(2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

-

(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

(2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

(2003). Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves. PubMed. [Link]

-

(2012). Aflatoxin Biosynthesis and Genetic Regulation: A Review. PMC - NIH. [Link]

-

(2004). Clustered Pathway Genes in Aflatoxin Biosynthesis. Applied and Environmental Microbiology - ASM Journals. [Link]

-

(2018). Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination. PMC - PubMed Central. [Link]

-

(2024). SntB triggers the antioxidant pathways to regulate development and aflatoxin biosynthesis in Aspergillus flavus. eLife. [Link]

-

(1998). Enzymology and Molecular Biology of Aflatoxin Biosynthesis. Chemical Reviews. [Link]

Sources

- 1. Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SntB triggers the antioxidant pathways to regulate development and aflatoxin biosynthesis in Aspergillus flavus | eLife [elifesciences.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Benzofuran derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological activities, making them prime scaffolds for drug discovery.[1][2][3] While the specific compound 3,7-Dimethyl-benzofuran-2-carboxylic acid is not extensively documented as a natural product, a vast array of structurally related benzofurans and dihydrobenzofurans are widespread in nature.[4] This guide provides an in-depth exploration of the natural sources of these valuable compounds, focusing on plant families such as Asteraceae and Moraceae, as well as fungal and marine organisms.[5][6] We will detail authoritative methodologies for their isolation and characterization, discuss their biosynthetic origins, and summarize their known biological activities, providing a critical resource for researchers aiming to harness the therapeutic potential of this chemical class.

Introduction to Benzofurans

The Benzofuran Scaffold: Significance and Properties

The benzofuran ring system, consisting of a furan ring fused to a benzene ring, is a privileged structure in medicinal chemistry.[2] This scaffold is a core component of numerous natural products and synthetic molecules that exhibit a wide range of biological effects.[2][3] The chemical versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a vast library of derivatives with distinct physicochemical properties and pharmacological profiles. The introduction of methyl groups and a carboxylic acid moiety, as seen in the target structure, significantly influences the molecule's polarity, acidity, and potential for intermolecular interactions with biological targets.

Pharmacological Relevance of Benzofuran Derivatives

Naturally occurring and synthetic benzofurans are known to possess an impressive spectrum of biological activities. These include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] For instance, derivatives isolated from various plants have shown potent cytotoxic effects against human tumor cell lines and significant inhibitory activity against microbial pathogens.[1][7][8] This broad bioactivity underscores the importance of exploring natural sources for novel benzofuran compounds that can serve as lead structures in drug development programs.

Natural Occurrence of Structurally Related Benzofurans

While a direct natural source for 3,7-Dimethyl-benzofuran-2-carboxylic acid is not prominently cited in the literature, compounds with similar substitution patterns—namely alkylated benzofurans and benzofuran carboxylic acids—are well-documented. These are predominantly found in the plant kingdom, with certain families being particularly rich sources.

The Plant Kingdom: A Prolific Source

Benzofuran derivatives are widely distributed secondary metabolites in various plant families.[5]

-

Asteraceae (Composite Family): This is arguably the most significant source of natural benzofurans. Genera like Eupatorium, Ageratina, Ligularia, and Petasites are known to produce a remarkable diversity of these compounds.[1][8][9] For example, numerous benzofuran and dihydrobenzofuran derivatives have been isolated from the roots and aerial parts of Eupatorium species, including Eupatorium heterophyllum and Eupatorium aschenbornianum.[7][10] These compounds often feature acetyl, angeloyloxy, and hydroxyisopropyl substitutions.[7]

-

Moraceae (Mulberry Family): Species such as Morus alba are known to produce benzofurans like Moracin D, which possess anti-inflammatory and antioxidant activities.[5][11]

-

Fabaceae (Legume Family): The chickpea plant (Cicer arietinum) is a source of Cicerfuran, a benzofuran with demonstrated antibacterial and antifungal properties.[5]

-

Other Notable Plant Sources: Benzofurans have also been isolated from species within the genera Krameria, Machilus, and Zanthoxylum.

Fungal and Marine Sources

The exploration of microbial and marine ecosystems continues to yield novel chemical structures. Fungi and marine organisms are known producers of unique, often halogenated or highly complex, benzofuran derivatives.[6] For example, chlorinated benzofurans with cytotoxic properties have been isolated from the fruiting bodies of slime molds (Polysphondylium filamentosum).[8] Marine sources have yielded novel structures like furoventalene.[4]

Data Summary: Representative Natural Benzofurans

| Compound Class/Example | Natural Source(s) | Reported Biological Activity | Citation(s) |

| Euparin | Eupatorium species | Antimicrobial, Cytotoxic | [4] |

| Moracin D | Morus alba (Moraceae) | Anti-inflammatory, Antioxidant | [5] |

| Cicerfuran | Cicer arietinum (Fabaceae) | Antibacterial, Antifungal | [5] |

| 5-acetyl-dihydrobenzofurans | Eupatorium aschenbornianum | Antifungal (dermatophytes) | [7] |

| Benzofuran Oligomers | Eupatorium heterophyllum | Not specified | [10] |

| Ailanthoidol | Zanthoxylum ailanthoides | Suppresses TGF-β1-induced progression in hepatoblastoma cells | [5] |

Biosynthetic Pathways

The structural diversity of natural benzofurans arises from various biosynthetic routes. The most common pathways involve intermediates from the shikimate and acetate-malonate pathways. Phenylpropanoid precursors, such as cinnamic acid derivatives, often undergo oxidative cyclization to form the benzofuran core. Subsequent modifications, including methylation, hydroxylation, and acylation, are catalyzed by specific enzymes to generate the vast array of derivatives found in nature. The methyl groups at positions 3 and 7 of the target molecule likely originate from S-adenosyl methionine (SAM), a universal methyl group donor in biological systems.

Caption: A generalized biosynthetic route to the benzofuran scaffold.

Isolation and Characterization Workflow

The successful isolation of benzofuran compounds from natural matrices requires a systematic approach, often guided by bioassays to track the active constituents.

Rationale for Methodological Choices

-

Extraction: The choice of solvent is critical and is based on the polarity of the target compounds. A sequential extraction protocol, starting with a nonpolar solvent (e.g., hexane) to remove lipids and progressing to solvents of increasing polarity (e.g., ethyl acetate, methanol), is a robust strategy for fractionating metabolites. For benzofurans, which are moderately polar, ethyl acetate is often the most effective solvent.

-

Chromatography: A multi-step chromatographic purification is almost always necessary. Open column chromatography (CC) with silica gel or Sephadex LH-20 provides a crude initial separation. This is followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns, to achieve final purity.

Step-by-Step Protocol: Bioassay-Guided Fractionation

-

Material Preparation: Collect and dry the plant material (e.g., roots of Eupatorium) at a controlled temperature (40-50°C) to prevent enzymatic degradation. Grind the dried material into a fine powder to maximize the surface area for extraction.

-

Initial Extraction: Macerate the powdered material with methanol (MeOH) or an ethanol/water mixture at room temperature for 24-48 hours with agitation. Repeat this process 2-3 times to ensure exhaustive extraction. Combine the extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it against solvents of increasing polarity: n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). The benzofuran derivatives are typically concentrated in the DCM and EtOAc fractions.[7]

-

Bioassay: Screen each fraction for the desired biological activity (e.g., antimicrobial, cytotoxic). Select the most active fraction (e.g., the EtOAc fraction) for further purification.

-

Column Chromatography (CC): Subject the active fraction to silica gel CC. Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool the CC fractions containing the compounds of interest and purify them further using preparative or semi-preparative HPLC. A C18 (reverse-phase) column with a water/acetonitrile or water/methanol gradient is a common choice.

-

Purity Assessment: Confirm the purity of the isolated compounds using analytical HPLC with a photodiode array (PDA) detector.

Caption: Workflow for isolating benzofurans from natural sources.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution MS (HR-MS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the number and types of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity of atoms and confirming the final structure.

Conclusion and Future Directions

The benzofuran scaffold is a cornerstone of natural product chemistry and drug discovery. While 3,7-Dimethyl-benzofuran-2-carboxylic acid itself is not a widely reported natural product, a rich diversity of structurally related compounds can be isolated, particularly from the Asteraceae family. The methodologies outlined in this guide provide a robust framework for the discovery, isolation, and characterization of these potent molecules. Future research should focus on exploring untapped biodiversity, including endophytic fungi and marine invertebrates, which may harbor novel benzofuran structures. Furthermore, advances in metabolic engineering and synthetic biology could enable the sustainable production of high-value benzofuran derivatives for therapeutic development.

References

-

Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]

-

Zarate-Mozo, C., Guerrero-Alvarez, A., & Marquina-Chidsey, S. (2023). Two New Benzofuranes from Eupatorium aschenbornianum and their Antimicrobial Activity. Planta Medica, 69(11), 1044-1048. [Link]

-

Aslam, J., & Aslam, M. (2018). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Preprints. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]

-

Aslam, J., & Aslam, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations, 5(2), 79-95. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Iqbal, N., & Ahmad, B. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Astudillo, L., Schmeda-Hirschmann, G., & Herrera, J. (2003). Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity. Planta Medica, 69(11), 1044-1048. [Link]

-

Wang, Y., et al. (2021). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 26(15), 4475. [Link]

-

Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 1999. [Link]

-

Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Semantic Scholar. [Link]

-

Miao, Y.-H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]

-

Aslam, J., & Aslam, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations, 5(2), 79-95. [Link]

-

Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]

-

Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Semantic Scholar. [Link]

-

Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Predicted Molecular Properties of 3,7-Dimethyl-benzofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid, a novel benzofuran derivative with potential applications in drug discovery and development. Leveraging a suite of advanced computational tools and predictive models, this document elucidates the compound's physicochemical characteristics, pharmacokinetic profile (ADMET), and spectroscopic signatures. The insights presented herein are intended to guide further experimental investigation and support the rational design of new therapeutic agents based on the benzofuran scaffold. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed, data-driven perspective on this promising molecule.

Introduction

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of medicinal chemistry research.[3][4][5] 3,7-Dimethyl-benzofuran-2-carboxylic acid (Figure 1) is a specific analogue within this class that warrants detailed investigation. An early and accurate assessment of a molecule's properties is critical in the drug discovery pipeline to de-risk development and optimize for desirable therapeutic characteristics.[6]

This guide employs in silico methodologies to predict the key molecular properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid. By simulating its behavior, we can anticipate its suitability as a drug candidate, identify potential liabilities, and inform the design of future experimental studies.

Figure 1: 2D Structure of 3,7-Dimethyl-benzofuran-2-carboxylic acid

A simplified workflow for the in silico prediction of ADMET properties.

3.1. Drug-Likeness and Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. [4][7]The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

-

Molecular Weight: < 500 g/mol

-

LogP: < 5

-

Hydrogen Bond Donors: < 5

-

Hydrogen Bond Acceptors: < 10

3,7-Dimethyl-benzofuran-2-carboxylic acid adheres to all of these rules (Table 3), suggesting good potential for oral bioavailability.

| Lipinski's Rule | Value for 3,7-Dimethyl-benzofuran-2-carboxylic acid | Compliance |

| Molecular Weight | 190.20 g/mol | Yes |

| XlogP | 2.9 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

Predicted Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. The predicted spectroscopic data for 3,7-Dimethyl-benzofuran-2-carboxylic acid are presented below.

4.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. [8]The predicted chemical shifts are summarized in Table 4.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12-13 | Singlet | 1H |

| Aromatic Protons | ~7.0-7.8 | Multiplets | 3H |

| -CH₃ (at position 3) | ~2.5 | Singlet | 3H |

| -CH₃ (at position 7) | ~2.4 | Singlet | 3H |

4.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the different carbon environments within the molecule. [9]The predicted chemical shifts are summarized in Table 5.

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | ~165-170 |

| Aromatic C-O | ~150-155 |

| Aromatic C | ~110-145 |

| Aromatic C-CH₃ | ~120-130 |

| C3 | ~140-145 |

| -CH₃ (at position 3) | ~10-15 |

| -CH₃ (at position 7) | ~15-20 |

4.3. Predicted IR Spectrum

The predicted infrared (IR) spectrum provides information about the functional groups present in the molecule based on their vibrational frequencies. [10][11]The key predicted absorption bands are listed in Table 6.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Benzofuran) | 1200-1300 | Strong |

Experimental Validation and Future Directions

The in silico predictions presented in this guide provide a strong foundation for the experimental investigation of 3,7-Dimethyl-benzofuran-2-carboxylic acid. The following experimental protocols are recommended for the validation of these predictions.

5.1. Protocol for Physicochemical Property Determination

-

LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (HPLC).

-

pKa Determination: Potentiometric titration or UV-spectrophotometry can be employed to experimentally measure the pKa of the carboxylic acid group.

-

Solubility Measurement: The aqueous solubility can be determined by equilibrating an excess of the compound in water, followed by quantification of the dissolved compound using HPLC or UV-Vis spectroscopy.

5.2. Protocol for In Vitro ADME Assays

-

Intestinal Permeability: The Caco-2 cell permeability assay is the gold standard for assessing human intestinal absorption in vitro.

-

CYP450 Inhibition: Commercially available kits can be used to assess the inhibitory potential of the compound against the major cytochrome P450 isoforms.

-

Toxicity Assays: The Ames test can be performed to assess mutagenicity, and the hERG patch-clamp assay can be used to evaluate cardiotoxicity potential.

5.3. Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Figure 3: Proposed Experimental Validation Workflow

A flowchart illustrating the proposed workflow for the experimental validation of the predicted properties.

Conclusion

This technical guide has provided a detailed in silico characterization of 3,7-Dimethyl-benzofuran-2-carboxylic acid. The predicted physicochemical properties, favorable ADMET profile, and adherence to Lipinski's Rule of Five suggest that this compound is a promising candidate for further investigation in drug discovery programs. The predicted spectroscopic data will serve as a valuable reference for its future synthesis and structural confirmation. The experimental validation of these predictions is a crucial next step to confirm the potential of this molecule as a lead compound for the development of new therapeutics.

References

-

The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2024, December 19). Cantharidin. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved January 24, 2026, from [Link]

-

PubChemLite. (n.d.). 3,7-dimethyl-1-benzofuran-2-carboxylic acid (C11H10O3). Retrieved January 24, 2026, from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 24, 2026, from [Link]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 24, 2026, from [Link]

-

DOI. (n.d.). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. Retrieved January 24, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 24, 2026, from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 24, 2026, from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved January 24, 2026, from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 24, 2026, from [Link]

-

GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2016, March 29). Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Retrieved January 24, 2026, from [Link]

-

Chemaxon Docs. (n.d.). Solubility Predictor. Retrieved January 24, 2026, from [Link]

-

Predictor Solubility. (n.d.). Predictor - Solubility. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 24, 2026, from [Link]

-

bio.tools. (n.d.). MolGpKa. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Bioactive Benzofuran derivatives: A review. Retrieved January 24, 2026, from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 24, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 24, 2026, from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 24, 2026, from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 24, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Dimethylated Benzofurans: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold abundant in nature, has long been a focal point for medicinal chemists due to its remarkable diversity of biological activities.[1][2] This guide delves into a specific and compelling subclass: dimethylated benzofurans. The strategic placement of two methyl groups on the benzofuran core can profoundly influence the molecule's physicochemical properties, target engagement, and overall therapeutic profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and therapeutic relevance of these promising compounds. We will explore key examples, detail experimental protocols, and present a forward-looking perspective on the potential of dimethylated benzofurans to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

The Benzofuran Core: A Foundation for Diverse Pharmacology

The benzofuran scaffold is a constituent of numerous natural and synthetic compounds exhibiting a wide array of therapeutic properties. These include anticancer, anti-inflammatory, antiviral, antimicrobial, neuroprotective, and antioxidant effects.[3][4][5] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological activity. The introduction of substituents, such as methyl groups, can significantly alter the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its interaction with biological targets.

Dimethylated Benzofurans: Key Players and Their Therapeutic Niches

The addition of two methyl groups to the benzofuran structure has given rise to compounds with significant therapeutic potential. Here, we highlight several key examples that underscore the diverse applications of this chemical class.

Cantharidin and its Analogs: Potent Anticancer Agents Targeting Protein Phosphatase 2A

Cantharidin, a naturally occurring dimethylated benzofuran derivative, has been utilized in traditional medicine for centuries and is now a subject of intense scientific investigation for its potent anticancer properties.[6]

Chemical Structure: (3aR,4S,7R,7aS)-3a,7a-Dimethylhexahydro-4,7-epoxy[1]benzofuran-1,3-dione

Mechanism of Action: Cantharidin and its analogs exert their primary anticancer effects through the inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[7][8] By inhibiting PP2A, cantharidin disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6]

The inhibition of the PP2A signaling pathway by cantharidin can be visualized as follows:

Caption: Inhibition of PP2A by Cantharidin disrupts normal dephosphorylation, leading to cell cycle arrest and apoptosis.

Therapeutic Relevance: Cantharidin and its synthetic analogs have demonstrated significant efficacy against a variety of cancer cell lines. Clinical trials are exploring the use of cantharidin-based therapies for conditions such as molluscum contagiosum and certain types of cancer.[9][10][11]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cantharidin | Huh7 (Hepatoma) | 22 (48h) | [4] |

| Cantharidin | HepG2 (Hepatoma) | > 80 (48h) | [4] |

| 5a (Cantharidinimide derivative) | HL-60 (Leukemia) | Potent | [6] |

| 5a (Cantharidinimide derivative) | Hep3B (Hepatoma) | Potent | [6] |

2,2-Dimethyl-2,3-dihydro-7-benzofuranol Derivatives: Promising Antimicrobial Agents

Derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have emerged as a class of compounds with notable antimicrobial activity.

Therapeutic Relevance: These compounds have been synthesized and evaluated for their potential to combat various bacterial and fungal pathogens. The dimethyl substitution at the 2-position appears to be a key structural feature for their antimicrobial efficacy.

4,7-Dimethyl-2-phenylbenzofuran: A Potential Neuroprotective Agent

Research into neurodegenerative diseases like Alzheimer's has identified certain benzofuran derivatives as promising therapeutic candidates.[1][12] Among these, 4,7-dimethyl-2-phenylbenzofuran has shown potential.

Mechanism of Action: The proposed mechanism for some neuroprotective benzofurans involves the inhibition of cholinesterases and/or the modulation of β-amyloid (Aβ) aggregation.[13][14]

Therapeutic Relevance: While research is in the early stages, the ability of this compound to target key pathological pathways in Alzheimer's disease makes it a person of interest for further investigation. The dimethylation pattern on the benzene ring likely influences its ability to cross the blood-brain barrier and interact with its targets.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research and development of dimethylated benzofurans, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Dimethylated Benzofurans

The synthesis of dimethylated benzofurans can be achieved through various established organic chemistry reactions. Below are generalized workflows for the synthesis of key scaffolds.

General Workflow for 2-Arylbenzofuran Synthesis:

Caption: A three-step synthesis of 2-arylbenzofurans from substituted 2-hydroxybenzaldehydes.[13]

Synthesis of Cantharidin Analogs (General Approach):

A common strategy for synthesizing cantharidin analogs involves a Diels-Alder reaction as a key step.[15][16][17]

Protocol for the Synthesis of Cantharidinimides:

-

Add Cantharidin or a related acid anhydride to a tube containing 3 mL of dry toluene and triethylamine (TEA).[6]

-

Stir and heat the solution to approximately 200 °C for 2 hours.[6]

-

Evaporate the solvent under reduced pressure.[6]

-

Purify the resulting residue by column chromatography on silica gel, followed by recrystallization from methanol to obtain the desired cantharidinimide derivative.[6]

Biological Evaluation Assays

3.2.1. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][18][19][20]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the dimethylated benzofuran compound for a specified duration (e.g., 72 hours).[8]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

3.2.2. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.[21][22][23]

Protocol:

-

Media Preparation: Prepare and sterilize nutrient agar medium by autoclaving at 121°C for 15 minutes.[24]

-

Inoculation: Inoculate the sterile agar medium with the test microorganism.

-

Well Creation: Create wells in the solidified agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the dimethylated benzofuran compound (dissolved in a suitable solvent) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.[21]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

3.2.3. Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PP2A enzyme.[25][26][27][28]

Protocol:

-

Reaction Setup: In a 96-well microplate, add 50 µL of sample dilution buffer (blank), a standard PP2A inhibitor (e.g., okadaic acid), or the test compound (dimethylated benzofuran).[25]

-

Substrate and Enzyme Addition: Add 100 µL of the substrate solution (e.g., 19 mM p-nitrophenylphosphate) and 100 µL of the enzyme solution (e.g., 0.65 units of PP2A) to each well.[25]

-

Incubation: Seal the plate, mix for 1 minute, and incubate for 30 minutes at 36°C.[25]

-

Absorbance Measurement: Measure the color development at 405 nm (with a reference wavelength of 490 nm) using a microplate reader. The absorbance is proportional to the enzyme activity.[25]

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Understanding the structure-activity relationships of dimethylated benzofurans is crucial for the rational design of more potent and selective therapeutic agents.[1][29]

-

Position of Methyl Groups: The specific placement of the two methyl groups on the benzofuran scaffold significantly impacts biological activity. For instance, in 4,7-dimethyl-2-phenylbenzofuran, these substitutions may enhance neuroprotective properties.

-

Substituents at Other Positions: The nature of substituents at other positions of the benzofuran ring can modulate the compound's activity. For example, the introduction of halogen atoms has been shown to increase the cytotoxicity of some benzofuran derivatives against cancer cells.[3]

-

Hybrid Molecules: The creation of hybrid molecules that combine the dimethylated benzofuran scaffold with other pharmacologically active moieties is a promising strategy for developing multi-target drugs.

Future Perspectives and Conclusion

Dimethylated benzofurans represent a rich and underexplored area of medicinal chemistry with significant therapeutic potential. The examples highlighted in this guide demonstrate their promise in oncology, infectious diseases, and neurodegeneration. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a wider range of dimethylated benzofuran analogs to identify novel therapeutic leads.

-

Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Optimizing Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to validate their safety and efficacy.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1269. [Link]

-